molecular formula C19H17NO2 B1322617 4-[4-(Benzyloxy)phenoxy]aniline CAS No. 155828-47-0

4-[4-(Benzyloxy)phenoxy]aniline

Cat. No.: B1322617
CAS No.: 155828-47-0
M. Wt: 291.3 g/mol
InChI Key: VDLNUBYKPOOEAF-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenoxy]aniline is an organic compound with the molecular formula C19H17NO2. It is characterized by a benzyloxy group attached to a phenoxy group, which is further connected to an aniline moiety. This compound is known for its white to light yellow crystalline appearance and is soluble in organic solvents such as alcohols, chlorinated hydrocarbons, and ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenoxy]aniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenoxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

4-[4-(Benzyloxy)phenoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenoxy]aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Benzyloxy)phenyl]aniline: Similar structure but lacks the phenoxy group.

    4-benzyloxyaniline: Lacks the phenoxy group and has a simpler structure.

Uniqueness

4-[4-(Benzyloxy)phenoxy]aniline is unique due to the presence of both benzyloxy and phenoxy groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-phenylmethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c20-16-6-8-18(9-7-16)22-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13H,14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLNUBYKPOOEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627407
Record name 4-[4-(Benzyloxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155828-47-0
Record name 4-[4-(Benzyloxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mechanically-stirred solution of 4-(4-benzyloxyphenoxy)-1-nitrobenzene (5.6 g, 17 mmol) in absolute ethanol (50 ml) was treated with concentrated hydrochloric acid (6 ml). The solution was warmed to 55-60° C. under a nitrogen cover. Iron powder (6.5 g, 115 mmol) was added in several portions. A mild exotherm (while still being heated) brought the reaction temperature to 68° C. After completing the iron addition the reaction temperature was brought to 70° C. and maintained at that temperature for 1.5 hours. The mixture was then cooled to room temperature and filtered through a pad of Celite®. The filter cake was washed with ethanol (100 ml) and methylene chloride (50 ml), and the filtrate partitioned between methylene chloride and 1M potassium carbonate. The green aqueous layer was extracted a second time with methylene chloride and then dried over anhydrous magnesium sulfate. Filtration and concentration in vacuo afforded crude product (5.4 g), contaminated with unreacted starting material. Silica gel chromatography (Waters® LC2000 with 2 PrePak® columns, eluting with methylene chloride) provided the title compound (3.75 g, 76%), as well as unreacted starting material (1.2 g). 1H NMR(400 MHz): 3.53(2H,br s), 5.02(2H,s), 6.62-6.67(2H,m), 6.79-6.84(2H,m), 6.86-6.93(4H,m), 7.29-7.44(5H,m); MS(ESI)m/z 291.9([M+H]+,100).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
76%

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